- Preparation method of 3-substituted dibenzothiophene and its application in organic light emitting device, China, , ,

Cas no 97511-04-1 (3-Bromodibenzothiophene)

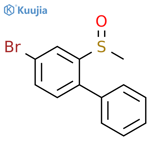

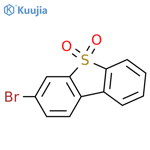

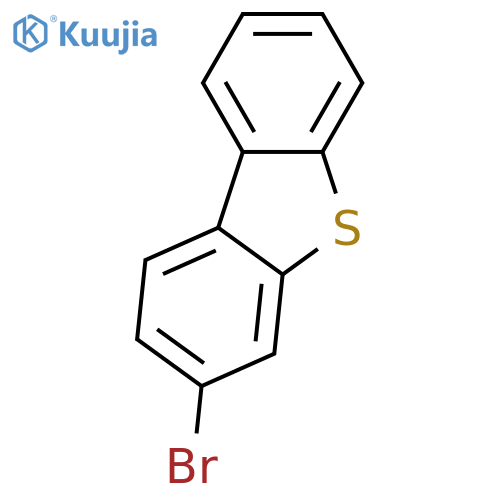

3-Bromodibenzothiophene structure

상품 이름:3-Bromodibenzothiophene

CAS 번호:97511-04-1

MF:C12H7BrS

메가와트:263.152981042862

MDL:MFCD11052997

CID:1005735

PubChem ID:13415616

3-Bromodibenzothiophene 화학적 및 물리적 성질

이름 및 식별자

-

- 3-BROMODIBENZOTHIOPHENE

- 3-Bromodibenzo[b,d]thiophene

- 3-bromo-dibenzothiophene

- FDPBPKDNWCZVQR-UHFFFAOYSA-N

- 3-Bromodibenzothiophene (ACI)

- F18747

- SY237587

- SCHEMBL258838

- 97511-04-1

- SB66893

- DA-21007

- XDA51104

- 5-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2(7),3,5,10,12-hexaene

- 5-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE

- B5452

- 11-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2,4,6,10,12-hexaene

- Dibenzothiophene,3-bromo-

- AKOS027322912

- CS-0155956

- AS-57871

- MFCD11052997

- 3-Bromodibenzothiophene

-

- MDL: MFCD11052997

- 인치: 1S/C12H7BrS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H

- InChIKey: FDPBPKDNWCZVQR-UHFFFAOYSA-N

- 미소: BrC1C=C2SC3C(C2=CC=1)=CC=CC=3

계산된 속성

- 정밀분자량: 261.94518g/mol

- 동위원소 질량: 261.94518g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 14

- 회전 가능한 화학 키 수량: 0

- 복잡도: 218

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 5.1

- 토폴로지 분자 극성 표면적: 28.2

실험적 성질

- 밀도: 1.611±0.06 g/cm3 (20 ºC 760 Torr),

- 융해점: 97.0 to 101.0 deg-C

- 용해도: Insuluble (1.8E-4 g/L) (25 ºC),

3-Bromodibenzothiophene 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-1G |

3-Bromodibenzothiophene |

97511-04-1 | >98.0%(GC) | 1g |

¥525.00 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B40045-250mg |

3-Bromodibenzo[b,d]thiophene |

97511-04-1 | 98% | 250mg |

¥84.0 | 2022-10-09 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-5G |

3-Bromodibenzothiophene |

97511-04-1 | >98.0%(GC) | 5g |

¥1750.00 | 2024-04-15 | |

| abcr | AB495179-5 g |

3-Bromodibenzo[b,d]thiophene; . |

97511-04-1 | 5g |

€230.90 | 2023-04-19 | ||

| abcr | AB495179-25 g |

3-Bromodibenzo[b,d]thiophene; . |

97511-04-1 | 25g |

€642.10 | 2023-04-19 | ||

| eNovation Chemicals LLC | Y1190849-5g |

3-Bromodibenzothiophene |

97511-04-1 | 97% | 5g |

$180 | 2023-09-01 | |

| A2B Chem LLC | AB53240-1g |

3-Bromodibenzothiophene |

97511-04-1 | 98% | 1g |

$19.00 | 2024-07-18 | |

| 1PlusChem | 1P003AUW-10g |

3-Bromodibenzothiophene |

97511-04-1 | 98% | 10g |

$160.00 | 2024-04-19 | |

| 1PlusChem | 1P003AUW-250mg |

3-Bromodibenzothiophene |

97511-04-1 | 98% | 250mg |

$6.00 | 2024-04-19 | |

| A2B Chem LLC | AB53240-10g |

3-Bromodibenzothiophene |

97511-04-1 | 98% | 10g |

$146.00 | 2024-07-18 |

3-Bromodibenzothiophene 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) Solvents: 1,2-Dichloroethane ; rt → 80 °C; 6 h, 80 °C

1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled

1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled

참조

합성회로 2

반응 조건

1.1 Reagents: Bromine Catalysts: Iodine Solvents: Chloroform ; cooled; 2 h, cooled; 2 h, rt

1.2 Reagents: Sodium bisulfite

1.2 Reagents: Sodium bisulfite

참조

- Blue-light conjugated polymer luminescent material based on bisthioxoindole carbazole unit and preparation method and application thereof, China, , ,

합성회로 3

반응 조건

참조

- Preparation of spiro compound for organic electric element and electronic device, Korea, , ,

합성회로 4

반응 조건

1.1 Reagents: Trifluoromethanesulfonic acid ; 24 h, rt

1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux

1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux

참조

- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,

합성회로 5

반응 조건

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 2 °C; 100 min, 5 - 8 °C; 8 °C → -5 °C

1.2 Reagents: Diethyl ether ; 25 min, -5 °C

1.2 Reagents: Diethyl ether ; 25 min, -5 °C

참조

- Compound having phenylacetylene structure, liquid crystal composition, polymer, optically anisotropic product, optical or liquid crystal element, dibenzothiophene compound, intermediate, and process for producing the same, United States, , ,

합성회로 6

반응 조건

1.1 Reagents: Cesium carbonate , S8 Solvents: Dimethyl sulfoxide ; 2 h, 100 °C

참조

- Transition-Metal-Free Diarylannulated Sulfide and Selenide Construction via Radical/Anion-Mediated Sulfur-Iodine and Selenium-Iodine Exchange, Organic Letters, 2016, 18(21), 5756-5759

합성회로 7

반응 조건

1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 8 h, 140 °C

참조

- Synthesis of substituted dibenzothiophene compound, China, , ,

합성회로 8

반응 조건

참조

- Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source, Green Chemistry, 2023, 25(16), 6194-6199

합성회로 9

반응 조건

1.1 Reagents: Tripotassium phosphate , Potassium thioacetate Catalysts: 1,10-Phenanthroline , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 6 h, 80 °C

참조

- Cu(II)-catalyzed sulfide construction: both aryl groups utilization of intermolecular and intramolecular diaryliodonium salt, Chemical Communications (Cambridge, 2017, 53(20), 2918-2921

합성회로 10

반응 조건

참조

- Product class 6: dibenzothiophenes, Science of Synthesis, 2001, 10, 211-263

합성회로 11

반응 조건

1.1 Reagents: Tripotassium phosphate , Potassium thioacetate Catalysts: 1,10-Phenanthroline , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 6 h, 80 °C

참조

- A process for preparing diaryl thioethers, China, , ,

합성회로 12

반응 조건

참조

- Preparation of fused-heterocyclic compounds, and organic electric elements using them and electronic devices thereof, Korea, , ,

합성회로 13

반응 조건

1.1 Reagents: Cesium carbonate , S8 Solvents: Dimethyl sulfoxide ; 2 h, 100 °C; 100 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

참조

- Diaryl episulfide and diaryl episelenide, and their synthesis method from periodate salt, and application as photoelectric materials, China, , ,

합성회로 14

반응 조건

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; rt → 0 °C; < 5 °C; 30 min, < 5 °C

1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C

1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt

1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C

1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt

참조

- Preparation of 3-bromodibenzothiophene, China, , ,

합성회로 15

반응 조건

1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetonitrile ; 16 h, rt

참조

- Dual gold and photoredox catalyzed C-H activation of arenes for aryl-aryl cross couplings, Chemical Science, 2017, 8(4), 2885-2889

합성회로 16

반응 조건

1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 12 h, 140 °C

참조

- Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis, Organic Letters, 2018, 20(17), 5439-5443

합성회로 17

반응 조건

1.1 Reagents: Nitrosylsulfuric acid , Copper bromide (CuBr) , Hydrogen bromide

참조

- Synthesis of monoamino and monohydroxydibenzothiophenes, Journal of Heterocyclic Chemistry, 1985, 22(1), 215-18

합성회로 18

3-Bromodibenzothiophene Raw materials

- 4-Bromo-2-(methylsulfinyl)-1,1′-biphenyl

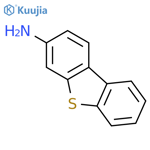

- 3-Dibenzothiophenamine

- Benzenesulfonic acid,4-methyl-, ion(1-)

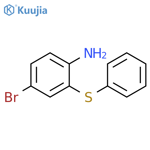

- Benzenamine, 4-bromo-2-(phenylthio)-

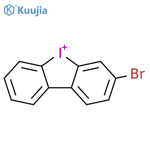

- 3-Bromodibenziodolium

- Borate(1-),tetrafluoro-

- 1,1'-Biphenyl, 4'-bromo-2-(methylsulfinyl)-

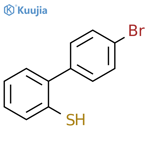

- [1,1'-Biphenyl]-2-thiol, 4'-bromo-

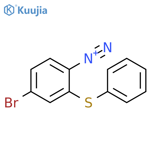

- 4-Bromo-2-(phenylthio)benzenediazonium

- Dibenzothiophene

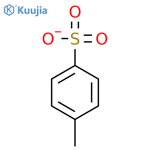

- 3-Bromodibenzothiophene 5,5-Dioxide

3-Bromodibenzothiophene Preparation Products

3-Bromodibenzothiophene 관련 문헌

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

97511-04-1 (3-Bromodibenzothiophene) 관련 제품

- 1956385-14-0(10-FLUORO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE-2-CARBOXYLIC ACID)

- 951893-23-5(2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene)

- 1498711-83-3(1-(2-methylpentyl)cyclopropylmethanol)

- 876761-75-0(2-{[(tert-butoxy)carbonyl]amino}-2-{1,4-dioxaspiro[4.5]decan-8-yl}acetic acid)

- 1397321-55-9((3-methyl-2-nitrophenyl)methylhydrazine)

- 2640934-18-3(N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide)

- 1261626-59-8(2-(Bromomethyl)naphthalene-4-carbonyl chloride)

- 1352509-75-1(5-Methyl-1-propyl-1,2,3,4,5,6-hexahydro-1H-[2,3]bipyridinyl-6-one)

- 186129-25-9(1-methyl-1H-indole-5-carboxylic acid)

- 131815-91-3(6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol)

추천 공급업체

Amadis Chemical Company Limited

(CAS:97511-04-1)3-Bromodibenzothiophene

순결:99%/99%

재다:10g/25g

가격 ($):180.0/378.0